REACTION_CXSMILES
|
[Si](O[CH:9]([C:18]1[C:19](Cl)=[N:20][CH:21]=[CH:22][CH:23]=1)[CH:10]([NH:16][CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(C(C)(C)C)(C)C.N12CCCC1=NCCC2.[Cl-].[NH4+]>CN(C)C=O>[CH3:17][N:16]1[C:19]2[C:18](=[CH:23][CH:22]=[CH:21][N:20]=2)[CH:9]=[C:10]1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3|
|
Name
|
ethyl 3-t-butyldimethylsilyloxy-3-(2-chloropyridin-3-yl)-2-methylaminopropionate
|
Quantity
|
994 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(C(C(=O)OCC)NC)C=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
393 mg
|
Type
|
reactant
|
Smiles
|
N12CCCN=C2CCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography through silica gel
|
Type
|
WASH
|
Details
|
a gradient elution method
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=CC=CN=C12)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |